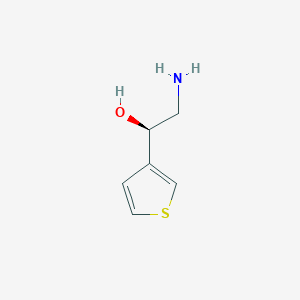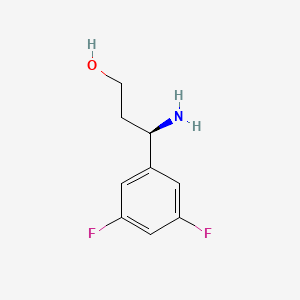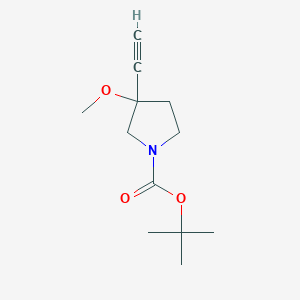
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours. Another method involves the use of tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate as a starting material, which is then subjected to various reaction conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NaH, CH3I, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and derivatives.
Medicine: It is utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and molecular interactions. detailed studies on its exact mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: This compound has a similar structure but lacks the ethynyl group, which may result in different chemical properties and reactivity.
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate: This compound contains a hydroxyl group instead of an ethynyl group, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-6-12(15-5)7-8-13(9-12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3 |
Clé InChI |
YKMGDNRZBAZJOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


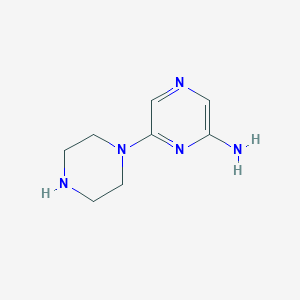




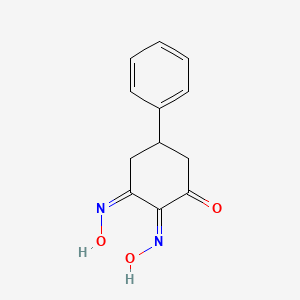
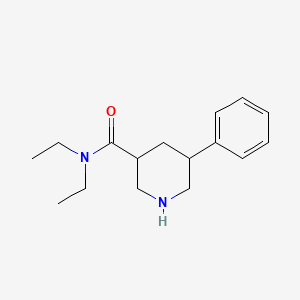
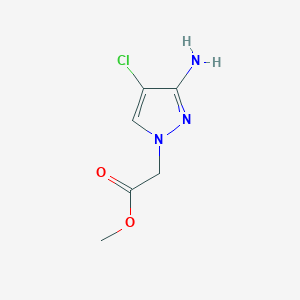
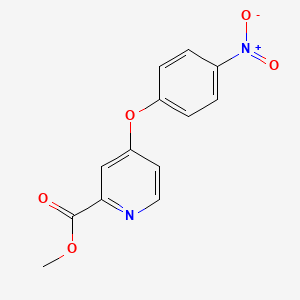
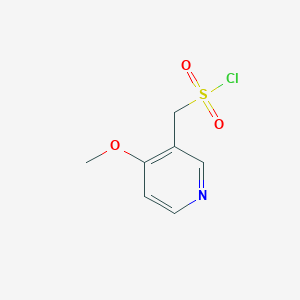
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
